Cas no 425415-44-7 (N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine)
N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine Chemical and Physical Properties
Names and Identifiers
-
- N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine
- STK743110
- 425415-44-7
- CB03747
- ALBB-029125
- BRD-K71927543-001-01-5
- 2-(N-(4-Chlorophenyl)methylsulfonamido)aceticacid
- CS-0313531
- BIM-0002048.P001
- BBL012555
- AB00103315-01
- AKOS000613185
- CBKinase1_013155
- Cambridge id 6169278
- glycine, N-(4-chlorophenyl)-N-(methylsulfonyl)-
- VS-03386
- 2-(N-(4-Chlorophenyl)methylsulfonamido)acetic acid
- 2-(4-chloro-N-methylsulfonylanilino)acetic acid
- Oprea1_532694
- CBMicro_002210
- [N-(4-chlorophenyl)methanesulfonamido]acetic acid
- MFCD02218010
- 2-[N-(4-chlorophenyl)methanesulfonamido]acetic acid
- SMSF0016191
- Oprea1_567334
- CBKinase1_000755
- HMS1672A16
-
- MDL: MFCD02218010
- Inchi: 1S/C9H10ClNO4S/c1-16(14,15)11(6-9(12)13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13)
- InChI Key: SIKVXDUHKCTFMJ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)N(CC(=O)O)S(C)(=O)=O
Computed Properties
- Exact Mass: 263.0019067g/mol
- Monoisotopic Mass: 263.0019067g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 343
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 83.1Ų
N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C996315-10mg |
N-(4-Chlorophenyl)-N-(Methylsulfonyl)Glycine |
425415-44-7 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | C996315-50mg |
N-(4-Chlorophenyl)-N-(Methylsulfonyl)Glycine |
425415-44-7 | 50mg |
$ 135.00 | 2022-06-02 | ||
| TRC | C996315-100mg |
N-(4-Chlorophenyl)-N-(Methylsulfonyl)Glycine |
425415-44-7 | 100mg |
$ 210.00 | 2022-06-02 | ||
| abcr | AB377515-500 mg |
N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine |
425415-44-7 | 500MG |
€195.40 | 2022-06-10 | ||
| abcr | AB377515-1 g |
N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine |
425415-44-7 | 1g |
€228.00 | 2022-06-10 | ||
| abcr | AB377515-5 g |
N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine |
425415-44-7 | 5g |
€618.00 | 2022-06-10 | ||
| abcr | AB377515-10 g |
N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine |
425415-44-7 | 10g |
€1,008.00 | 2022-06-10 | ||
| abcr | AB377515-500mg |
N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine; . |
425415-44-7 | 500mg |
€205.00 | 2025-04-18 | ||
| abcr | AB377515-1g |
N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine; . |
425415-44-7 | 1g |
€237.00 | 2025-04-18 | ||
| abcr | AB377515-5g |
N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine; . |
425415-44-7 | 5g |
€637.00 | 2025-04-18 |
N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine Suppliers
N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine Related Literature
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine
Recent Advances in the Study of N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine (CAS: 425415-44-7)
N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine (CAS: 425415-44-7) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly in the modulation of inflammatory pathways and enzyme inhibition. This research brief consolidates the latest findings related to this compound, highlighting its chemical properties, biological activities, and therapeutic potential.
The compound's structure, characterized by a chlorophenyl group and a methylsulfonyl glycine moiety, has been the focus of several synthetic and mechanistic studies. Researchers have investigated its role as a potential inhibitor of key enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are critical targets for the development of anti-inflammatory drugs, and the unique chemical framework of N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine offers promising avenues for novel therapeutic agents.
In a recent study published in the Journal of Medicinal Chemistry, the compound demonstrated significant inhibitory activity against COX-2 in vitro, with an IC50 value of 0.8 μM. This finding suggests its potential as a lead compound for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity and reduced side effects. Additionally, molecular docking studies revealed strong interactions between the compound and the active site of COX-2, further supporting its mechanism of action.
Another area of interest is the compound's potential application in oncology. Preliminary studies have shown that N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine can induce apoptosis in certain cancer cell lines, particularly those associated with colorectal and breast cancers. The compound's ability to modulate reactive oxygen species (ROS) levels and disrupt mitochondrial function has been identified as a possible mechanism for its anti-cancer effects. However, further in vivo studies are required to validate these findings and assess the compound's safety profile.
Despite these promising results, challenges remain in the optimization of N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine for clinical use. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies and pharmacokinetic evaluations. Recent advancements in computational chemistry and high-throughput screening techniques are expected to accelerate the optimization process, enabling the development of derivatives with enhanced therapeutic properties.
In conclusion, N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine (CAS: 425415-44-7) represents a versatile scaffold with significant potential in drug discovery. Its dual role as an enzyme inhibitor and apoptosis inducer underscores its relevance in both inflammatory and oncological research. Continued exploration of its biological activities and synthetic modifications will be crucial for translating these findings into clinically viable therapeutics.
425415-44-7 (N-(4-Chlorophenyl)-N-(methylsulfonyl)glycine) Related Products
- 672951-66-5(N-(2,4-Dichlorophenyl)-N-(methylsulfonyl)glycine)
- 333320-75-5([(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid)
- 78581-20-1(N-(Methylsulfonyl)-N-phenylglycine)
- 425625-27-0(N-(4-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine)
- 363177-78-0(N-(3-chlorophenyl)-N-(methylsulfonyl)glycine)
- 117309-41-8(2-4-Chloro(phenylsulfonyl)anilinoacetic Acid)
- 392313-43-8(N-(2-Chlorophenyl)-N-(methylsulfonyl)glycine)
- 6204-86-0(methyl N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycinate)
- 392313-39-2(N-(3-Chloro-4-methylphenyl)-N-(methylsulfonyl)glycine)
- 425616-93-9(N-(4-Methylphenyl)-N-(methylsulfonyl)glycine)